molecular formula C8H7NO3 B031611 Phthalamic acid CAS No. 88-97-1

Phthalamic acid

Cat. No. B031611
Key on ui cas rn: 88-97-1
M. Wt: 165.15 g/mol
InChI Key: CYMRPDYINXWJFU-UHFFFAOYSA-N
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Patent
US03947416

Procedure details

A 100 ml. flask was charged with 2.0 g. phthalamic acid suspended in 20 ml. dimethylformamide at room temperature. A 5.4 g. portion of lead tetra-acetate was added to the suspension, and the reaction mixture was held at room temperature for 40 minutes. The reaction mixture was poured into 30 ml. water. Isatoic anhydride was filtered from the water, recrystallized from dioxane, and dried in vacuo for 2 hours. The final yield of isatoic anhydride amounted to 1.07 g. tan solids, melting point 243°, and represented 54 percent of theory based on the phthalamic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lead tetra-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)C(N)=O.C[N:14](C)[CH:15]=[O:16].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>O>[C:2]12[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[NH:14][C:15](=[O:16])[O:12][C:1]2=[O:11] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)N)=CC=CC1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
lead tetra-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
flask was charged with 2.0 g
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into 30 ml
FILTRATION
Type
FILTRATION
Details
Isatoic anhydride was filtered from the water
CUSTOM
Type
CUSTOM
Details
recrystallized from dioxane
CUSTOM
Type
CUSTOM
Details
dried in vacuo for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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